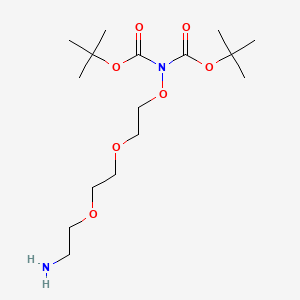
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)(tert-butoxycarbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound with the molecular formula C11H24N2O5 and a molecular weight of 264.32 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps prevent unwanted reactions during multi-step synthesis processes .
Biology: In biological research, it is used to modify biomolecules, such as peptides and proteins, to study their functions and interactions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property is particularly useful in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with fewer ethoxy groups.
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[(tert-butoxy)carbonyl]carbamate is unique due to its specific structure, which provides enhanced solubility and stability compared to other similar compounds . This makes it particularly useful in applications requiring precise control over chemical reactions and modifications .
Propriétés
Formule moléculaire |
C16H32N2O7 |
|---|---|
Poids moléculaire |
364.43 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H32N2O7/c1-15(2,3)24-13(19)18(14(20)25-16(4,5)6)23-12-11-22-10-9-21-8-7-17/h7-12,17H2,1-6H3 |
Clé InChI |
PFKVWDFFJWLVCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


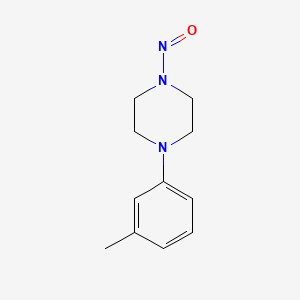
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
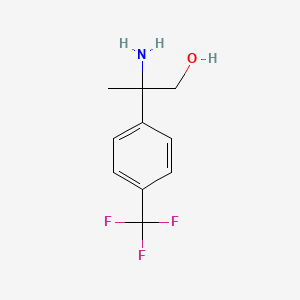
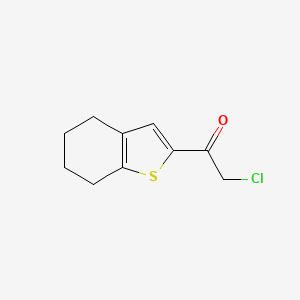
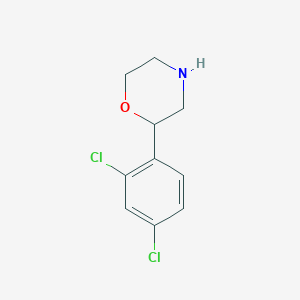
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
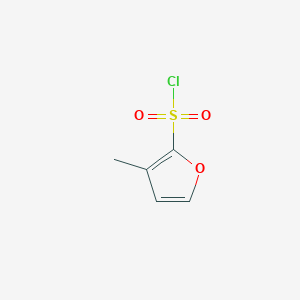
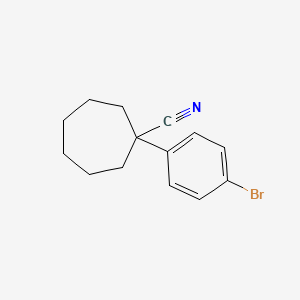
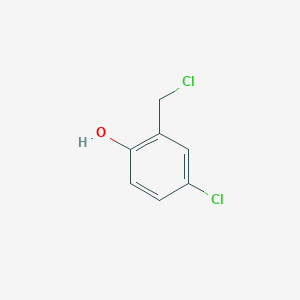
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
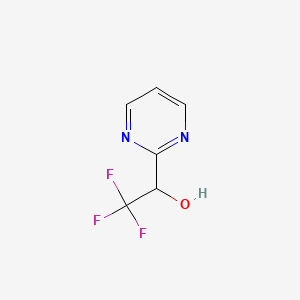

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
